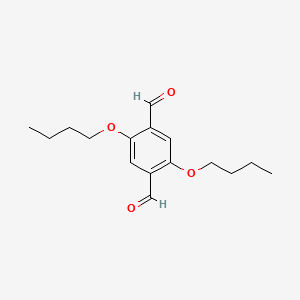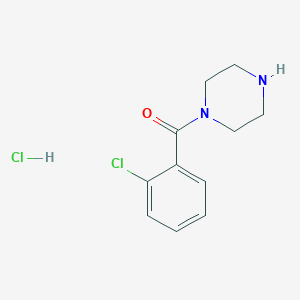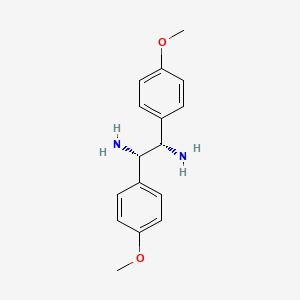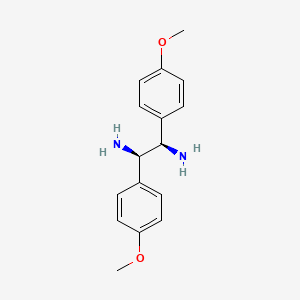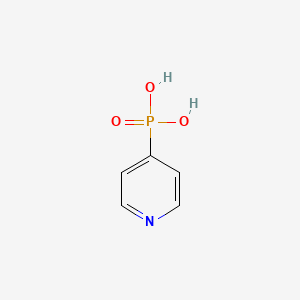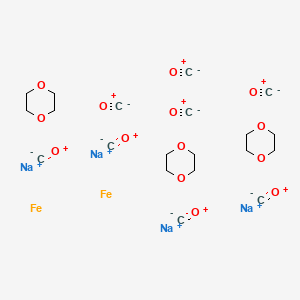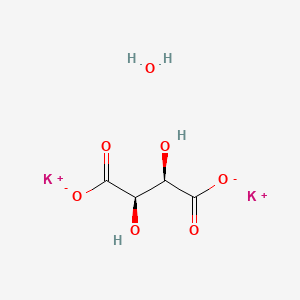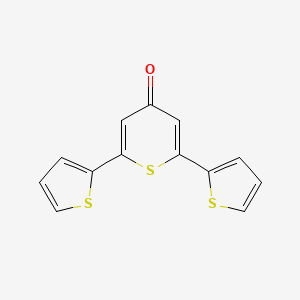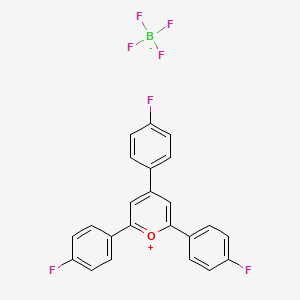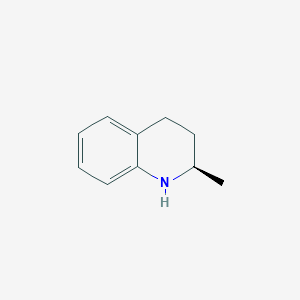![molecular formula C9H14BF3O3S B3068559 9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate CAS No. 62731-43-5](/img/structure/B3068559.png)
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
Vue d'ensemble
Description
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H14BF3O3S and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate, also known as 9-BBN triflate, is primarily used as a hydroborating agent . It targets carbonyl compounds and alkynes , facilitating their conversion into organoboranes .
Mode of Action
9-BBN triflate acts as a Lewis acid , interacting with its targets through a process known as hydroboration . This involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond . The compound exists as a hydride-bridged dimer , which easily cleaves in the presence of reducible substrates .
Biochemical Pathways
The hydroboration reaction mediated by 9-BBN triflate affects the synthesis of organoboranes . These organoboranes can then participate in various biochemical pathways, including the Suzuki reaction , a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound isthermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This suggests that it may have a relatively long half-life and good bioavailability under certain conditions.
Result of Action
The primary result of 9-BBN triflate’s action is the formation of organoboranes . These compounds have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Action Environment
The action of 9-BBN triflate is influenced by various environmental factors. For instance, it is less sensitive to oxygen and water, suggesting that it can function effectively in a variety of environments . It should be noted that the compound is reactive and can cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling this compound.
Analyse Biochimique
Biochemical Properties
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is generally used as a hydroborating agent . It is thermally stable, less sensitive to oxygen and water when compared to other dialkyl boranes . It is commonly used to prepare aldehydes from alkynes .
Molecular Mechanism
The molecular mechanism of this compound involves its highly regioselective addition on alkenes . This allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of this compound greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Temporal Effects in Laboratory Settings
It is known to be thermally stable , suggesting that it may have a long shelf-life and retain its reactivity over time.
Propriétés
IUPAC Name |
9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUKDCGEGEZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



